

An In-Depth Technical Guide to 2-Propylheptanol: Isomers, Synthesis, and Characterization

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Compound of Interest

Compound Name: 2-Propylheptanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-propylheptanol**, its structural isomers, and related compounds. It delves into their synthesis, physicochemical properties, spectroscopic characterization, and potential biological activities, offering valuable insights for professionals in research, chemical synthesis, and drug development.

Introduction to 2-Propylheptanol and its Isomers

2-Propylheptan-1-ol is a branched-chain primary alcohol with the chemical formula $C_{10}H_{22}O$. It is a colorless liquid at room temperature and holds significant industrial importance, primarily as a precursor in the synthesis of plasticizers, specifically di(2-propylheptyl) phthalate (DPHP). [1] The branched structure of **2-propylheptanol** imparts desirable properties to its derivatives, such as low volatility and good low-temperature performance in PVC applications.

The molecular formula $C_{10}H_{22}O$ gives rise to a vast number of structural isomers. While an exhaustive list is extensive, this guide will focus on key primary alcohol isomers of decanol, which are structurally related to **2-propylheptanol** and often co-occur in industrial production processes. The degree and position of branching significantly influence the physical and chemical properties of these isomers. [2][3]

Caption: Classification of Decyl Alcohol Isomers.

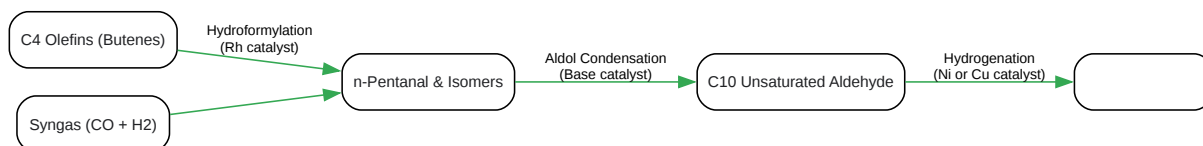
Physicochemical Properties

The physicochemical properties of decyl alcohol isomers are primarily dictated by their molecular structure. Increased branching generally leads to a lower boiling point and viscosity compared to the linear isomer, 1-decanol, due to reduced surface area and weaker van der Waals forces.^{[2][3]}

Property	2-Propylheptan-1-ol	1-Decanol	2-Propyl-4-methylhexan-1-ol
CAS Number	10042-59-8 ^[4]	112-30-1 ^[5]	85153-29-3 (aldehyde precursor) ^[6]
Molecular Weight (g/mol)	158.28 ^[7]	158.28 ^[5]	158.28
Boiling Point (°C)	215 ^[1]	232.9 ^[8]	~198 (aldehyde precursor) ^[6]
Density (g/cm ³ at 20°C)	~0.832	0.8297	~0.815 (aldehyde precursor) ^[6]
Flash Point (°C)	87.1 ^[9]	108 ^[10]	75.8 (aldehyde precursor) ^[6]
Water Solubility	Insoluble ^[7]	Insoluble ^[7]	-

Synthesis of 2-Propylheptanol and Related Compounds

The industrial synthesis of **2-propylheptanol** is primarily achieved through the oxo process, which involves a sequence of hydroformylation, aldol condensation, and hydrogenation.



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Caption: Industrial Synthesis of **2-Propylheptanol**.

Experimental Protocol: Synthesis of a Branched Decanol Isomer

While the industrial synthesis is a continuous process, a laboratory-scale batch synthesis of a related branched decanol, such as 2-propyl-4-methylhexan-1-ol, can be conceptualized based on the same principles. The synthesis would involve the crossed aldol condensation of n-pentanal and 2-methylbutanal, followed by hydrogenation of the resulting unsaturated aldehyde.

Objective: To synthesize 2-propyl-4-methylhexan-1-ol.

Materials:

- n-Pentanal
- 2-Methylbutanal
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrogen gas (H₂)
- Raney Nickel catalyst
- Diethyl ether
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reaction, extraction, and distillation.

Procedure:

- Crossed Aldol Condensation:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-pentanal and 2-methylbutanal in ethanol.
 - Slowly add a solution of sodium hydroxide in water to the flask while stirring.
 - Heat the mixture to reflux for a specified period to facilitate the condensation reaction.
 - After cooling, neutralize the reaction mixture with a dilute acid.
- Work-up and Isolation of the Intermediate:
 - Extract the product with diethyl ether.
 - Wash the organic layer with saturated sodium chloride solution.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the solvent under reduced pressure to obtain the crude unsaturated aldehyde.
- Hydrogenation:
 - Transfer the crude aldehyde to a high-pressure hydrogenation apparatus.
 - Add a catalytic amount of Raney Nickel.
 - Pressurize the vessel with hydrogen gas and heat to the required temperature.
 - Maintain the reaction under constant pressure and stirring until the theoretical amount of hydrogen is consumed.
- Purification:
 - After cooling and venting the apparatus, filter the catalyst.
 - Purify the resulting crude alcohol by fractional distillation under reduced pressure.

Spectroscopic and Chromatographic Analysis

The characterization and differentiation of **2-propylheptanol** and its isomers rely heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for elucidating the molecular structure of these isomers.

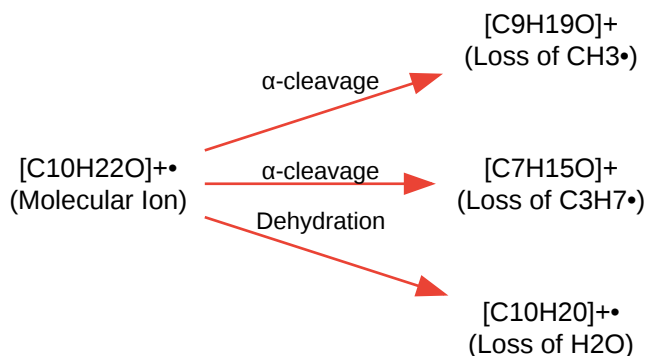
- ^1H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. Key signals include the protons on the carbon bearing the hydroxyl group ($\delta \approx 3.4\text{-}3.6$ ppm) and the hydroxyl proton itself, which is often a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The carbon attached to the hydroxyl group typically resonates in the range of δ 60-70 ppm.

Table of Predicted ^{13}C NMR Chemical Shifts for 2-Propylheptan-1-ol:

Carbon Atom	Predicted Chemical Shift (ppm)
C1 (-CH ₂ OH)	~65
C2 (-CH)	~45
C3 (-CH ₂)	~34
C4 (-CH ₂)	~29
C5 (-CH ₂)	~32
C6 (-CH ₂)	~23
C7 (-CH ₃)	~14
C1' (-CH ₂)	~30
C2' (-CH ₂)	~23
C3' (-CH ₃)	~14

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. For branched alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[11]



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Caption: Common MS Fragmentation Pathways for Branched Alcohols.

Gas Chromatography (GC)

Gas chromatography is an essential technique for separating and quantifying mixtures of decanol isomers. The choice of the GC column is critical for achieving good resolution.

Experimental Protocol: GC-MS Analysis of Decanol Isomers

Objective: To separate and identify the components of a decanol isomer mixture using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for alcohol analysis (e.g., a polar phase like wax or a mid-polar phase).

- Autosampler.

Procedure:

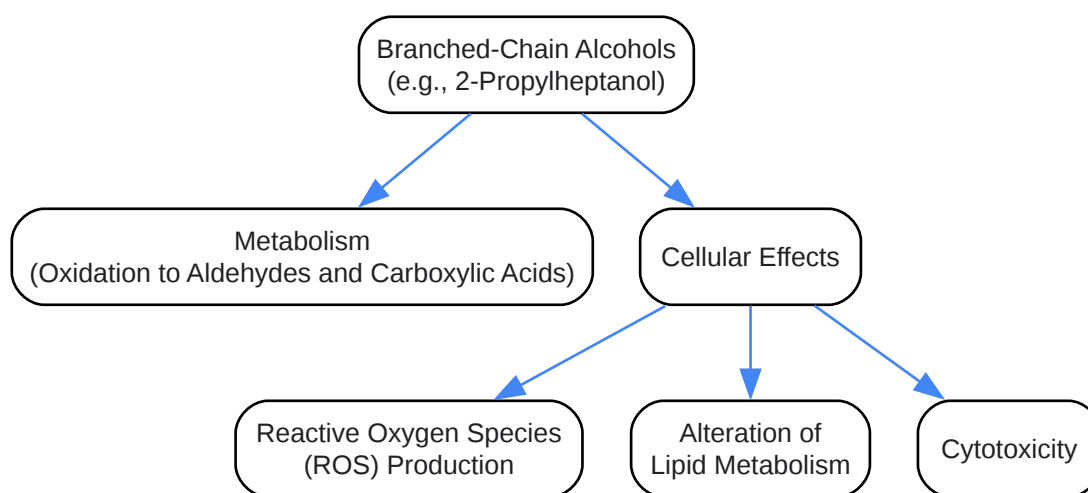
- Sample Preparation:
 - Prepare a dilute solution of the alcohol isomer mixture in a suitable solvent (e.g., dichloromethane or hexane).
 - If quantitative analysis is required, add an internal standard.
- GC-MS Parameters:
 - Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 220 °C) at a controlled rate to separate isomers with different boiling points.
 - Carrier Gas: Use high-purity helium at a constant flow rate.
 - MS Parameters: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 30-200) in electron ionization (EI) mode.
- Data Analysis:
 - Identify the individual isomers by comparing their retention times and mass spectra with those of known standards or library data.
 - For quantitative analysis, construct a calibration curve using the peak areas of the standards relative to the internal standard.

Biological Activity and Toxicology

The biological activity of **2-propylheptanol** and its isomers is an area of ongoing research. While these alcohols are not typically considered highly toxic, their metabolic pathways and

potential for cellular effects are of interest, particularly in the context of their use in consumer products and as precursors to widely used industrial chemicals.

Studies on short-chain alcohols have shown that they can induce cellular responses, including alterations in lipid metabolism and the generation of reactive oxygen species.[12] Research on branched-chain fatty alcohols has also explored their potential cytotoxicity, with some studies indicating that the degree of branching can influence their biological effects.[13][14] For instance, some branched-chain alcohols have been investigated for their potential to inhibit the growth of tumor cells.[15]



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